4-Ethylbenzene-1,2-diamine hydrochloride
Description
Properties
IUPAC Name |
4-ethylbenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5H,2,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOZDPAWHNICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethylbenzene 1,2 Diamine Hydrochloride
Conventional Reduction Strategies in Aromatic Diamine Synthesis
The conversion of nitroaromatic compounds to their corresponding amines is a fundamental transformation in organic synthesis. For the preparation of 4-Ethylbenzene-1,2-diamine (B74657), the starting material is typically a dinitro or a nitro-amino substituted ethylbenzene (B125841). The choice of reducing agent and reaction conditions is crucial for achieving high yields and purity.
Catalytic Hydrogenation of Nitroaromatic Precursors
Catalytic hydrogenation is a widely utilized method for the reduction of nitro groups due to its high efficiency and the clean nature of the reaction, often yielding the desired product with minimal byproducts. The process involves the use of hydrogen gas in the presence of a metal catalyst.
Palladium on activated carbon (Pd/C) is a premier catalyst for the hydrogenation of nitroarenes. researchgate.netossila.com This heterogeneous catalyst facilitates the addition of hydrogen across the nitro groups, converting them to primary amines. researchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. orgsyn.org While specific data for the hydrogenation of 4-ethyl-1,2-dinitrobenzene is not extensively published, general protocols for dinitrobenzene reduction can be adapted. For instance, the hydrogenation of m-dinitrobenzene to m-phenylenediamine (B132917) has been studied, providing insights into reaction parameters. nih.gov The process generally involves charging a reactor with the nitroaromatic substrate, the Pd/C catalyst, and a suitable solvent, followed by pressurizing with hydrogen gas. thieme.de The reaction progress is monitored until the theoretical amount of hydrogen is consumed.
| Parameter | Typical Range/Value | Source |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | researchgate.net |
| Substrate | 4-Ethyl-1,2-dinitrobenzene or 4-Ethyl-2-nitroaniline | |
| Solvent | Ethanol, Methanol | orgsyn.org |
| Hydrogen Pressure | 1-5 MPa | thieme.de |
| Temperature | 25-80 °C | nih.gov |
| Yield | Generally high for nitro reductions | ossila.com |
| This table presents typical conditions for the catalytic hydrogenation of nitroaromatic compounds, which can be applied to the synthesis of 4-Ethylbenzene-1,2-diamine. |
| Parameter | Typical Range/Value | Source |
| Catalyst | Heterogeneous (e.g., Pd/C, Pt/C) | orgsyn.orgorganic-chemistry.org |
| Reactor | Packed-bed microreactor or mesoreactor | scispace.comorgsyn.org |
| Solvent | Methanol, Ethanol | orgsyn.org |
| Hydrogen Pressure | Typically controlled by a back-pressure regulator | orgsyn.org |
| Temperature | 50-100 °C | organic-chemistry.org |
| Flow Rate | Optimized for residence time | orgsyn.org |
| Yield | Often high with excellent selectivity | organic-chemistry.org |
| This table outlines the general parameters for continuous-flow hydrogenation of nitroaromatics, adaptable for the synthesis of 4-Ethylbenzene-1,2-diamine. |
Advanced Synthetic Approaches to 4-Ethylbenzene-1,2-diamine Hydrochloride
Modern synthetic chemistry offers sophisticated, catalyst-driven methods for constructing complex molecules with high precision. These approaches often provide advantages in selectivity and reaction conditions over classical methods.
Rhodium-Catalyzed Diazidation and Subsequent Reduction Strategies
The formation of vicinal diamines through methods involving nitrogen insertion is an area of active research. Rhodium-catalyzed reactions are particularly prominent for their ability to selectively functionalize C-H bonds and alkenes. nih.govscilit.com
Theoretical Pathway: A potential advanced route to this compound involves a rhodium-catalyzed diazidation of a suitable ethylbenzene-derived precursor, followed by reduction. While direct C-H diazidation of an aromatic ring is challenging, a more plausible strategy would involve the diazidation of an alkene, such as 4-ethylstyrene.
The general mechanism for such a transformation involves the reaction of an alkene with a rhodium catalyst and an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃), in the presence of an oxidant. This process can form a 1,2-diazide compound. Subsequent reduction of the two azide groups to primary amines is typically achieved through standard methods like catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with reducing agents like lithium aluminum hydride (LiAlH₄) or stannous chloride (SnCl₂). organic-chemistry.org The resulting 4-ethylbenzene-1,2-diamine would then be treated with hydrochloric acid to yield the stable hydrochloride salt.
Rhodium catalysts, particularly dirhodium complexes like Rh₂(esp)₂, have shown remarkable efficacy in C-H amination and related nitrogen-transfer reactions. nih.govacs.org These catalysts can generate a rhodium nitrene intermediate that enables the formation of new carbon-nitrogen bonds with high control. nih.gov The development of such methods is driven by the goal of creating atom-economical routes to valuable amine products. nih.gov
Strategic Precursor Transformations for this compound
Traditional synthetic routes often rely on a series of well-established reactions, such as nitration and reduction, starting from simple, commercially available precursors.
Nitration-Reduction Cascade from Ethylbenzene
A more conventional and widely documented approach to synthesizing aromatic diamines is the nitration-reduction cascade. This multi-step process begins with the electrophilic nitration of an aromatic ring, followed by the reduction of the introduced nitro groups.
Synthetic Steps:
Dinitration of Ethylbenzene: The synthesis would commence with the dinitration of ethylbenzene using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). However, this step presents a significant challenge in terms of regioselectivity. The ethyl group is an ortho, para-directing group. Therefore, nitration primarily yields a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene. A second nitration step would lead to various dinitroethylbenzene isomers, such as 2,4-dinitroethylbenzene and 2,6-dinitroethylbenzene. Obtaining the required 1,2-diamine precursor, 3,4-dinitroethylbenzene, via this direct route is inefficient due to the low yield of this specific isomer. researchgate.net
Strategic Synthesis of Precursor: A more viable strategy involves starting with a precursor that directs the nitration to the desired positions. For example, one could start with 4-ethylaniline, protect the amine, perform nitration (which would be directed ortho to the amino group), and then deprotect. A more common industrial approach is the reduction of dinitrated compounds. nih.gov
Reduction of the Dinitro Compound: Once the desired 1,2-dinitro precursor (3,4-dinitroethylbenzene) is obtained and isolated, it is reduced to the corresponding diamine. This reduction is a standard transformation and can be accomplished using several methods:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel in a solvent like ethanol. chemicalbook.com
Metal-Acid Reduction: Employing metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or using stannous chloride (SnCl₂). mdpi.com
Formation of the Hydrochloride Salt: The resulting 4-ethylbenzene-1,2-diamine is a base and is typically converted to its more stable and handleable hydrochloride salt by treatment with a solution of hydrochloric acid.
Comparative Analysis of Synthetic Protocols
The choice of a synthetic route depends on a variety of factors, including the desired scale, purity requirements, and economic constraints.
Efficiency and Selectivity Considerations in this compound Synthesis
Efficiency and selectivity are critical metrics for evaluating a synthetic method. The two approaches discussed exhibit significant differences in these areas.
Rhodium-Catalyzed Strategies: While not explicitly documented for this exact product, rhodium-catalyzed C-H functionalization and alkene diamination reactions are known for their potential for high selectivity. nih.govacs.org Catalyst and ligand design can precisely control which bonds are formed, potentially circumventing the problem of isomeric mixtures entirely. rsc.org This could lead to a much more efficient synthesis in terms of both yield and purity of the final product.
| Parameter | Nitration-Reduction Cascade | Rhodium-Catalyzed Diazidation (Hypothetical) |
|---|---|---|
| Regioselectivity | Low (produces mixture of isomers) | Potentially High (catalyst-controlled) |
| Reaction Steps | Multiple (Dinitration, Isomer Separation, Reduction, Salt Formation) | Fewer core steps (Diazidation, Reduction, Salt Formation) |
| Overall Efficiency | Low due to isomer separation and yield loss | Potentially High due to improved selectivity |
| Purification | Challenging (isomer separation) | Potentially Simpler (fewer byproducts) |
Scalability and Economic Viability in Research Synthesis
The practical feasibility of a synthesis, especially for potential scale-up, is governed by its cost and complexity.
Nitration-Reduction Cascade: This method utilizes inexpensive and readily available bulk chemicals (ethylbenzene, nitric acid, sulfuric acid, common reducing agents). The processes are well-understood and widely used in industry, making the route highly scalable. nih.gov However, for research purposes or small-scale synthesis, the economic viability can be negatively impacted by the high cost and effort associated with purifying the desired isomer from the reaction mixture.
Rhodium-Catalyzed Strategies: These advanced methods rely on expensive and rare noble metal catalysts (rhodium) and often require complex, multi-step ligand syntheses. researchgate.net The reagents and conditions can be sensitive, requiring an inert atmosphere and anhydrous solvents, which adds to the complexity and cost. nih.gov Consequently, this approach is generally considered less economically viable and difficult to scale for bulk production. Its value lies in small-scale, high-precision applications, such as in pharmaceutical research, where absolute selectivity can be more critical than reagent cost. researchgate.net
| Factor | Nitration-Reduction Cascade | Rhodium-Catalyzed Diazidation (Hypothetical) |
|---|---|---|
| Reagent Cost | Low (bulk chemicals) | Very High (Rhodium catalyst, specialized ligands/reagents) |
| Scalability | High (established industrial process) | Low (high catalyst cost and process complexity) |
| Economic Viability (Research Scale) | Moderate (depends on purification costs) | Low (high upfront cost for catalyst and reagents) |
| Economic Viability (Industrial Scale) | Potentially High (if isomer separation is efficient) | Very Low |
Chemical Reactivity and Mechanistic Investigations of 4 Ethylbenzene 1,2 Diamine Hydrochloride
Reactivity of Aromatic and Amine Moieties
The chemical character of 4-ethylbenzene-1,2-diamine (B74657) is dictated by the interplay of its three substituents on the benzene (B151609) ring: two amine groups and one ethyl group. In its hydrochloride salt form, the protonation of the amine groups significantly alters this reactivity.
The benzene ring in 4-ethylbenzene-1,2-diamine is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating amino groups (-NH₂) and a weakly activating ethyl group (-CH₂CH₃). wikipedia.orgaakash.ac.in Both amine and alkyl groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. ulethbridge.calibretexts.org
In the case of 4-ethylbenzene-1,2-diamine, the substituents are located at positions 1, 2, and 4. The directing effects of these groups combine to influence the regioselectivity of substitution reactions. The positions open for substitution are 3, 5, and 6. The two amino groups strongly activate the ring, making it significantly more nucleophilic than benzene itself. aakash.ac.in The ethyl group provides additional, albeit weaker, activation through an inductive effect. libretexts.org
However, when the compound is in its hydrochloride salt form, the amino groups are protonated to form ammonium (B1175870) groups (-NH₃⁺). These ammonium groups are strongly deactivating and meta-directing due to their positive charge, which withdraws electron density from the aromatic ring through a powerful inductive effect (-I effect). wikipedia.org This deactivation makes electrophilic substitution reactions much more difficult to achieve compared to the free diamine. Any substitution would be directed to the positions meta to the -NH₃⁺ groups.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Classification | Activating/Deactivating | Directing Influence |
| -NH₂ (Amine) | Electron-Donating Group (EDG) | Strongly Activating | ortho, para |
| -CH₂CH₃ (Ethyl) | Electron-Donating Group (EDG) | Weakly Activating | ortho, para |
| -NH₃⁺ (Ammonium) | Electron-Withdrawing Group (EWG) | Strongly Deactivating | meta |
Aromatic ortho-diamines, such as 4-ethylbenzene-1,2-diamine, are susceptible to oxidation. The oxidation of o-phenylenediamine (B120857) (OPD) and its derivatives can lead to the formation of intensely colored and often fluorescent compounds. acs.org A common transformation is the oxidative coupling to form 2,3-diaminophenazine derivatives. acs.org In this reaction, two molecules of the diamine condense. For 4-ethylbenzene-1,2-diamine, this would result in the formation of an ethyl-substituted diaminophenazine.
Various oxidizing agents, including copper(II) ions, iron(III) chloride, and even molecular oxygen under certain conditions, can facilitate this transformation. acs.orgresearchgate.net The oxidation of o-phenylenediamines can also be a key step in the synthesis of more complex heterocyclic systems like phenazines, which are formed through reactions such as the Wohl-Aue reaction involving condensation with a nitroarene. nih.gov
Table 2: Representative Oxidative Reaction
| Starting Material | Oxidizing Agent | Major Product |
| 4-Ethylbenzene-1,2-diamine | Generic Oxidant (e.g., FeCl₃, O₂) | 2,7-Diethyl-3,8-diaminophenazine |
The aromatic ring of 4-ethylbenzene-1,2-diamine can be fully reduced to a saturated cycloalkane ring through catalytic hydrogenation. This process converts the phenylenediamine into a cyclohexanediamine. Specifically, the hydrogenation of 4-ethylbenzene-1,2-diamine would yield 4-ethylcyclohexane-1,2-diamine. researchgate.netresearchgate.net
This transformation requires a catalyst, typically a noble metal such as ruthenium (Ru) on a support like activated carbon (AC) or alumina (B75360) (Al₂O₃). researchgate.netresearchgate.net The reaction is carried out under elevated hydrogen pressure and temperature. researchgate.net The reduction of the aromatic ring is a consecutive process, and reaction conditions must be controlled to achieve high selectivity for the desired saturated diamine and to avoid side reactions. researchgate.net This method is a standard industrial route for producing alicyclic diamines, which are valuable monomers for polymers. researchgate.net
Condensation Reactions and Heterocyclic Annulation
The adjacent amine groups of 4-ethylbenzene-1,2-diamine hydrochloride make it an excellent precursor for building heterocyclic rings through condensation reactions with bifunctional reagents.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. wikipedia.org They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. wikipedia.org 4-Ethylbenzene-1,2-diamine, having two primary amine groups, can react with two equivalents of a carbonyl compound to form a di-imine. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine. wikipedia.org
The reaction can be performed with a wide variety of aromatic and aliphatic aldehydes and ketones. wikipedia.orglookchem.com The resulting Schiff bases are often highly conjugated molecules and are important as ligands in coordination chemistry. wikipedia.orgwikipedia.org
Table 3: Schiff Base Formation from 4-Ethylbenzene-1,2-diamine
| Carbonyl Compound | Resulting Schiff Base Structure |
| Benzaldehyde | N,N'-bis(benzylidene)-4-ethylbenzene-1,2-diamine |
| Salicylaldehyde | N,N'-bis(2-hydroxybenzylidene)-4-ethylbenzene-1,2-diamine |
| Acetone | N,N'-bis(propan-2-ylidene)-4-ethylbenzene-1,2-diamine |
One of the most significant applications of o-phenylenediamines is the synthesis of benzimidazoles, a class of heterocyclic compounds with broad applications. nih.gov The reaction involves the condensation of the diamine with a carboxylic acid or its derivative (like an ester or anhydride), or with an aldehyde. wikipedia.orgnih.gov
When this compound is used, it reacts with a carboxylic acid, often under heating and sometimes with an acid catalyst, to form a 5-ethyl-2-substituted-benzimidazole. nih.gov The reaction with an aldehyde typically requires an oxidative step to form the final aromatic benzimidazole (B57391) ring. nih.gov Using the hydrochloride salt of the diamine can be advantageous, as it may lead to fewer colored impurities and facilitate a more homogeneous reaction mixture. organic-chemistry.org Various methods, including microwave-assisted synthesis, have been developed to improve reaction times and yields. organic-chemistry.org
Table 4: Synthesis of 5-Ethylbenzimidazole Derivatives
| Reagent | Catalyst/Conditions | Product |
| Formic Acid | Heat | 5-Ethyl-1H-benzimidazole |
| Acetic Acid | Heat | 2-Methyl-5-ethyl-1H-benzimidazole |
| Benzaldehyde | NH₄Cl, CHCl₃ | 2-Benzyl-5-ethyl-1H-benzimidazole nih.gov |
| 4-Chlorobenzaldehyde | tert-Butyl nitrite (B80452), THF | 2-(4-Chlorophenyl)-5-ethyl-1H-benzimidazole researchgate.net |
Quinoxaline (B1680401) Ring System Formation
The synthesis of quinoxaline derivatives from this compound is a prime example of a classical condensation reaction. This process involves the reaction of an o-phenylenediamine, in this case, 4-ethyl-1,2-phenylenediamine (the free base form), with a 1,2-dicarbonyl compound. researchgate.netencyclopedia.pubnih.gov The reaction is versatile, allowing for the creation of a diverse library of quinoxaline derivatives by varying the dicarbonyl component. nih.gov
The general mechanism proceeds through the nucleophilic attack of one amino group of the diamine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl carbon. The resulting dihydroxy intermediate then undergoes dehydration to form the stable aromatic quinoxaline ring. ijrar.org
This reaction can be facilitated by a variety of catalysts, including Brønsted acids like camphorsulfonic acid (CSA), and Lewis acids such as copper and zinc triflates. encyclopedia.pubijrar.org Green chemistry approaches have also been developed, utilizing catalysts like bentonite (B74815) K-10 clay or carrying out the reaction in environmentally benign solvents like ethanol (B145695) or water, often at room temperature. encyclopedia.pubnih.gov The choice of catalyst and reaction conditions can significantly influence the reaction time and yield. researchgate.netijrar.org For instance, some methods report excellent yields in as little as 10-20 minutes at room temperature. encyclopedia.pubnih.gov
Table 1: Examples of Catalysts Used in Quinoxaline Synthesis from o-Phenylenediamines
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Camphorsulfonic acid (CSA) | Ethanol | Room Temp | High | ijrar.org |
| Iodine (I₂) | DMSO | Room Temp | 80-90 | encyclopedia.pub |
| Bentonite K-10 | Ethanol | Room Temp | 95 | encyclopedia.pub |
| TiO₂-Pr-SO₃H | Solvent-free | Room Temp | 95 | encyclopedia.pub |
| Zinc triflate | Acetonitrile (B52724) | Room Temp | up to 90 | encyclopedia.pub |
| Alumina-supported Molybdophosphovanadates | Toluene | Room Temp | Excellent | nih.gov |
The reaction is not only limited to 1,2-diketones but can also proceed with α-hydroxy ketones, where an initial oxidation step, sometimes facilitated by the catalyst system (e.g., I₂ in DMSO), generates the 1,2-dicarbonyl compound in situ. encyclopedia.pubnih.govresearchgate.net This broadens the scope of accessible starting materials for synthesizing a wide array of substituted quinoxalines.
Exploration of Imidazolidine (B613845) Derivatization
Imidazolidines are five-membered heterocyclic compounds that can be synthesized from 1,2-diamines. The formation of an imidazolidine ring from 4-Ethylbenzene-1,2-diamine involves a condensation reaction with an aldehyde or a ketone. This reaction establishes a new heterocyclic ring fused to the ethylbenzene (B125841) core.
The general synthetic route involves the reaction of the 1,2-diamine with two equivalents of an aldehyde or one equivalent of a ketone. The reaction with an aldehyde typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization. More complex, multi-component strategies can also be employed to build substituted imidazolidin-2-ones, which are valuable in medicinal chemistry. nih.govnih.gov For example, a one-pot protocol can involve the in-situ formation of a Schiff base from a diamine and an aldehyde, which is then reduced and cyclized with a carbonylating agent like carbonyldiimidazole (CDI). nih.gov
While many methods focus on simple aliphatic or cyclic diamines like trans-(R,R)-1,2-diaminocyclohexane, the principles are applicable to aromatic diamines like 4-Ethylbenzene-1,2-diamine. nih.gov The carbonylation of diamines is a straightforward approach to creating cyclic ureas, a subclass of imidazolidine derivatives. nih.gov
Quinazolinone Derivative Synthesis Pathways
The synthesis of quinazolinones from 4-Ethylbenzene-1,2-diamine is not a direct conversion. Quinazolinone synthesis typically requires starting materials like anthranilic acids or 2-aminobenzamides, which possess both an amine and a carboxylic acid (or derivative) group ortho to each other. nih.govmdpi.com Therefore, to utilize 4-Ethylbenzene-1,2-diamine, it would need to be chemically modified in a multi-step pathway.
One plausible, though not explicitly documented, route could involve:
Selective mono-acylation/protection of one of the amino groups of 4-Ethylbenzene-1,2-diamine.
Oxidation of the adjacent, unprotected amino group to a nitro group.
Reduction of the nitro group to an amine and simultaneous or subsequent hydrolysis of the protected amino group back to an amine, followed by conversion to a carboxylic acid derivative. This would generate a suitable 2-amino-5-ethylbenzoic acid derivative.
Cyclization of this intermediate with a suitable one-carbon source (e.g., formamide, orthoesters) to form the quinazolinone ring.
Alternatively, some modern synthetic methods for quinazolinones start from 2-aminobenzamides and react them with various partners like aldehydes, β-ketoesters, or even tertiary amines under catalytic conditions (e.g., copper-catalyzed). mdpi.comorganic-chemistry.org Another approach involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate, catalyzed by DMAP, to form quinazoline-2,4-diones. acs.org A pathway could be envisioned where 4-Ethylbenzene-1,2-diamine is first converted to the corresponding 2-amino-5-ethylbenzamide (B13649362) before undergoing these types of cyclization reactions.
Theoretical and Computational Mechanistic Studies
Density Functional Theory (DFT) for Reaction Pathway Elucidation
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms and kinetics of ethylbenzene and its analogs. mdpi.comproquest.com DFT calculations allow for the exploration of various potential reaction pathways, the determination of transition state geometries, and the calculation of reaction energies and activation barriers.
A key area of study has been the atmospheric oxidation of ethylbenzene, initiated by hydroxyl (OH) radicals. mdpi.comproquest.com DFT studies have shown that the OH-initiated reaction of ethylbenzene proceeds primarily through OH addition to the aromatic ring, with the most stable adduct being the ortho-isomer (2-ethyl-hydroxycyclohexadienyl radical). mdpi.com These computational methods are then used to model the subsequent reactions of this adduct with atmospheric species like O₂ and NO₂. mdpi.comproquest.com
Such studies can elucidate the formation of various observed products. For example, DFT calculations have detailed the pathways leading to the formation of ethyl-phenol, 5-ethyl-6-oxo-2,4-hexadienal, and nitro-ethylbenzene from the ethylbenzene-OH adduct, providing a theoretical basis for products identified in smog chamber experiments. mdpi.comproquest.com The calculations help to determine which reaction pathways are energetically favorable under atmospheric conditions.
Kinetic Studies of Adduct Reactions and Atmospheric Fates of Ethylbenzene Analogs
Kinetic studies, often complemented by computational methods like DFT and conventional transition state theory (CTST), are crucial for understanding the atmospheric lifetime and impact of ethylbenzene and its derivatives. mdpi.comproquest.comscispace.com These studies focus on determining the rate constants for key reactions that these compounds undergo in the atmosphere.
For ethylbenzene, the primary atmospheric sink is its reaction with OH radicals. mdpi.com Kinetic modeling of the subsequent reactions of the resulting ethylbenzene-OH adduct is vital for predicting the formation of secondary organic aerosols (SOA). proquest.com
Table 2: Calculated Reaction Rate Constants for Ethylbenzene-OH Adduct Reactions at 298 K
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Major Product(s) | Reference |
| O₂ | 9.57 × 10⁻¹⁶ | Ethyl-phenol | mdpi.com |
| NO₂ | 1.78 × 10⁻¹¹ | Nitro-ethylbenzene | mdpi.com |
The data shows that the reaction of the ethylbenzene-OH adduct with NO₂ is significantly faster than its reaction with O₂. mdpi.com This indicates that in NOx-rich environments, the formation of nitrogen-containing organic compounds like nitro-ethylbenzene will be a predominant pathway. mdpi.com These kinetic parameters are essential inputs for atmospheric chemical models that aim to predict air quality and the environmental fate of volatile organic compounds (VOCs) like ethylbenzene. scispace.comnih.gov
Kinetic models are also developed for industrial processes, such as the dehydrogenation of ethylbenzene to styrene, using formalisms like the Hougen-Watson model to describe reaction behavior and optimize reactor design. scispace.comcore.ac.uk
Applications in Organic Synthesis and Advanced Materials Research
Building Block in Complex Organic Molecule Synthesis
The bifunctional nature of 4-ethylbenzene-1,2-diamine (B74657), with its two nucleophilic amino groups, makes it an ideal starting material for the synthesis of a wide range of organic molecules, particularly heterocyclic systems.
Ortho-phenylenediamines are fundamental building blocks for the synthesis of benzimidazoles and quinoxalines, two classes of heterocyclic compounds with significant importance in medicinal chemistry and agrochemical development. The general synthesis involves the condensation of the diamine with carboxylic acids (or their derivatives) to form benzimidazoles, or with 1,2-dicarbonyl compounds to yield quinoxalines. researchgate.net These heterocyclic scaffolds are present in numerous biologically active molecules.
The use of 4-ethylbenzene-1,2-diamine as the starting material would lead to the formation of 5-ethylbenzimidazoles or 6-ethylquinoxalines. The ethyl group can play a crucial role in modifying the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, increasing the lipophilicity can enhance membrane permeability and influence binding affinity to biological targets. This strategy is analogous to the use of other diamines, like ethylenediamine, as precursors for bioactive compounds and drugs. wikipedia.org The synthesis of 1-phenylbenzazepines, which are of interest for their activity on dopamine (B1211576) receptors, also utilizes diamine precursors, highlighting another potential avenue for pharmaceutical research. nih.govnih.gov Similarly, o-phenylenediamine (B120857) is a known intermediate in the synthesis of plant-protecting agents, suggesting a parallel role for its ethyl-substituted derivative in creating new agrochemicals. google.com
Aromatic diamines are historically significant in the dye industry, primarily as precursors for azo dyes. nih.gov The synthesis of an azo dye typically involves a two-step process:
Diazotization : An aromatic amine is converted into a diazonium salt by reacting it with nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid.
Coupling : The resulting diazonium salt is then reacted with a coupling component, such as a phenol, naphthol, or another aromatic amine, to form the stable azo compound (Ar-N=N-Ar'). nih.govplantarchives.org
4-Ethylbenzene-1,2-diamine hydrochloride can be used to generate a mono- or bis-diazonium salt, which can then be coupled with various agents to produce a wide range of colored compounds. The ethyl group on the benzene (B151609) ring would act as an auxochrome, modifying the chromophore's light-absorbing properties and thus influencing the final color of the dye. nih.gov This substituent can also affect the dye's physical properties, such as its solubility in different media and its fastness on substrates. This application is analogous to the use of other aromatic diamines in producing oxidation hair dyes, where the diamines are oxidized in situ to create color. nih.gov
Ligand Design and Coordination Chemistry with this compound
The two adjacent amine groups of 4-ethylbenzene-1,2-diamine make it an excellent bidentate ligand, capable of forming stable chelate rings with metal ions. The hydrochloride salt can be easily neutralized to the free diamine for use in coordination chemistry.
The most straightforward application of 4-ethylbenzene-1,2-diamine in ligand design is its condensation with aldehydes or ketones to form Schiff base ligands. mdpi.comresearchgate.net These reactions produce ligands containing the imine (azomethine) functional group (-C=N-). By using dicarbonyl compounds, more complex polydentate ligands can be synthesized. For example, reaction with a 1,2-diketone would yield a tetradentate ligand. The versatility of this approach allows for the creation of ligands with varying coordination numbers and geometries. mocedes.org
Furthermore, 4-ethylbenzene-1,2-diamine can serve as a scaffold for constructing more sophisticated molecular receptors and bifunctional organocatalysts. Research on similar backbones, such as (1R,2R)-cyclohexane-1,2-diamine, has shown that they can be elaborated through multi-step synthesis involving acylation, sulfonation, or arylation to create catalysts for asymmetric reactions like the Michael addition. mdpi.comresearchgate.net These complex structures often incorporate hydrogen-bond donor motifs to control the stereochemical outcome of reactions. mdpi.com
| Reactant Type | Resulting Ligand/Receptor Class | Potential Denticity | Key Synthetic Reaction |
|---|---|---|---|
| Monofunctional Aldehyde/Ketone | Bidentate Schiff Base | NN | Condensation mocedes.org |
| Dicarbonyl Compound (e.g., Benzil) | Tetradentate Schiff Base (e.g., Quinoxaline-type) | NNNN | Double Condensation researchgate.net |
| Carboxylic Acid/Derivative | Benzimidazole (B57391) Scaffold | N/A (Building Block) | Cyclocondensation |
| Multi-step Derivatization | Bifunctional Organocatalysts | Varies | Acylation, Sulfonation, Alkylation mdpi.com |
As a bidentate N,N-donor ligand, 4-ethylbenzene-1,2-diamine readily chelates to transition metal ions, forming a stable five-membered ring. nih.gov The resulting metal complexes can exhibit various coordination geometries, such as octahedral or square planar, depending on the metal ion, its oxidation state, and the presence of other co-ligands. mdpi.com For example, it can form complexes of the type [M(L)₃]ⁿ⁺ with metals favoring octahedral coordination, similar to the well-known [Co(en)₃]³⁺ complex formed with ethylenediamine. wikipedia.org
| Technique | Information Obtained | Reference |
|---|---|---|
| FT-IR Spectroscopy | Confirmation of ligand coordination via shifts in N-H and C=N (for Schiff bases) stretching frequencies; observation of new M-N bond vibrations. | mdpi.comnih.gov |
| UV-Visible Spectroscopy | Information on the electronic transitions (d-d transitions, charge transfer) and coordination geometry of the metal center. | mdpi.comacs.org |
| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the ligand's structure and confirmation of complex formation in solution for diamagnetic complexes. | acs.org |
| Mass Spectrometry (EI-MS, HRMS) | Determination of the molecular weight and fragmentation pattern of the ligand and complex, confirming its composition. | nih.gov |
| X-ray Crystallography | Precise determination of bond lengths, bond angles, and the definitive 3D molecular structure of the complex in the solid state. | nih.gov |
| Magnetic Susceptibility | Determination of the number of unpaired electrons on the metal center, which helps to assign the oxidation state and geometry. | mdpi.com |
Metal complexes and organocatalysts derived from 1,2-diamines are widely used in catalysis. mdpi.com The complexes formed from 4-ethylbenzene-1,2-diamine and its derivatives can be expected to show catalytic activity in a variety of organic transformations. For instance, Schiff base complexes of transition metals are known to catalyze oxidation, reduction, and carbon-carbon bond-forming reactions.
Recent research has focused on developing bifunctional organocatalysts from chiral diamine scaffolds for asymmetric synthesis. mdpi.comresearchgate.net These catalysts operate through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of reactions. A catalyst built upon a 4-ethylbenzene-1,2-diamine framework could be tested in reactions like the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The ethyl group could influence the catalyst's solubility and steric environment, potentially tuning its activity and enantioselectivity. Furthermore, copper complexes with diamine units have been investigated for their superoxide (B77818) dismutase mimetic activity, indicating potential applications in bioinorganic catalysis. researchgate.net The versatility of diamines also extends to their use in Rh(III)-catalyzed amination reactions to produce other valuable diamine products. organic-chemistry.org
Polymeric Materials and Resin Development
The incorporation of 4-Ethylbenzene-1,2-diamine, often derived from its more stable hydrochloride salt, into polymer backbones is a strategic approach in materials science to modify and enhance the properties of high-performance polymers such as polyimides and polybenzimidazoles (PBIs). The introduction of an ethyl group onto the diamine monomer can significantly influence the final characteristics of the polymer, including its thermal stability, solubility, and mechanical performance.
The synthesis of these polymers typically involves a polycondensation reaction. For polyimides, this is a two-step process where a diamine reacts with a dianhydride to first form a soluble poly(amic acid) precursor. This precursor is then converted, often through thermal treatment, into the final, robust polyimide. For polybenzimidazoles, the diamine reacts with a dicarboxylic acid or its derivative at high temperatures. In these processes, this compound would be neutralized to its free diamine form to act as the monomer.
The primary function of the ethyl side group is to disrupt the regular, tight packing of polymer chains. mdpi.comresearchgate.net In wholly aromatic polymers, strong intermolecular forces and charge-transfer complex (CTC) formation between chains lead to high rigidity, excellent thermal stability, but also poor solubility, which complicates processing. vt.edumdpi.com By introducing a short, flexible alkyl group like ethyl, the inter-chain distance is increased, which hinders crystallization and reduces the efficiency of chain packing. mdpi.comnih.gov
This structural modification leads to several predictable changes in material properties. Research on analogous polyimides with various alkyl side chains demonstrates a general trend where increasing the length of the alkyl group systematically decreases the glass transition temperature (Tg). nih.gov For instance, a study on polyimides with pendant alkyl groups of varying lengths showed a decrease in Tg as the chain length increased from methyl (C1) to nonyl (C9). nih.gov The ethyl group, being a small alkyl chain, is expected to lower the Tg compared to an unsubstituted polymer, thereby increasing the processability of the material. This effect is attributed to the increased free volume and enhanced segmental motion of the polymer chains. mdpi.com
Furthermore, the disruption of chain packing typically enhances the solubility of the polymer in organic solvents. researchgate.netresearchgate.net This is a significant advantage, as it allows for the processing of fully imidized polymers using solution-based techniques, avoiding the harsh conditions of melt processing. Studies on polyimides with various side groups have consistently shown that their introduction improves solubility in common aprotic solvents. researchgate.net
Table 1: Representative Effect of Alkyl Side-Group Substitution on Polyimide Properties
The following table provides a generalized comparison based on typical findings in literature for aromatic polyimides, illustrating the expected influence of an ethyl side group by comparing an unsubstituted polymer with an alkyl-substituted analogue. The values are representative and not specific to polymers derived from this compound.
| Property | Unsubstituted Aromatic Polyimide (e.g., from 1,2-Phenylenediamine) | Aromatic Polyimide with Alkyl Side Group (e.g., from an Ethyl-Substituted Diamine) | Rationale for Change |
| Glass Transition Temp. (Tg) | High (e.g., >300 °C) | Lower | Increased chain spacing and free volume reduce the energy required for segmental motion. nih.govmdpi.com |
| Thermal Stability (TGA, 5% wt. loss) | Very High (e.g., >500 °C) | Slightly Lower | Aliphatic C-H bonds in the ethyl group are less stable than the aromatic backbone. vt.edunih.gov |
| Solubility in Organic Solvents | Poor / Insoluble | Improved | Disruption of polymer chain packing reduces intermolecular forces, allowing solvent penetration. researchgate.netresearchgate.net |
| Tensile Strength | High | Generally comparable or slightly lower | Reduced intermolecular packing can lead to lower strength unless compensated by other factors. mdpi.com |
| Dielectric Constant | Moderate | Generally Lower | Increased free volume and reduced density can lead to a lower dielectric constant. mdpi.com |
Advanced Analytical Methodologies for Characterization of 4 Ethylbenzene 1,2 Diamine Hydrochloride and Its Derivatives
Spectroscopic Techniques for Structural and Electronic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure and electronic environment of 4-Ethylbenzene-1,2-diamine (B74657) hydrochloride and its derivatives.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 4-Ethylbenzene-1,2-diamine and its derivatives, FTIR spectra provide key insights into their molecular structure.
The analysis of p-phenylenediamine (B122844) (PPD), a related compound, reveals characteristic absorption bands. Sharp bands observed between 3498 and 3450 cm⁻¹ are attributed to the asymmetric and symmetric N-H stretching modes of the primary amine (NH₂) group. researchgate.net A strong band near 1605 cm⁻¹ corresponds to the N-H bending mode of the NH₂ group. researchgate.net Additionally, C-N aromatic stretching, C-H aromatic stretching, and C-H aromatic deformation bands are typically observed. researchgate.net For ethylenediamine, a foundational related structure, spectra have been well-documented and serve as a reference. nist.gov
In the cyclocondensation product of 1,2-phenylenediamine with acetone, the disappearance of the characteristic primary amine peaks and the appearance of a new absorption for the secondary amine group confirms the reaction's success. researchgate.net Similarly, for derivatives of 4-Ethylbenzene-1,2-diamine, changes in the FTIR spectrum, such as shifts in the N-H stretching frequencies, can indicate the formation of complexes or other modifications. The broadness of N-H signals can suggest increased hydrogen bonding within the molecular framework. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for Phenylenediamine Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (asymmetric) | 3498 | Primary Aromatic Amine |
| N-H Stretch (symmetric) | 3450 | Primary Aromatic Amine |
| N-H Bend | 1605 | Primary Aromatic Amine |
| C-N Stretch (aromatic) | ~1276 | Aromatic Amine |
| C-H Stretch (aromatic) | ~3038 | Aromatic Ring |
| C-H Bend (aromatic) | ~835 | Aromatic Ring |
Note: The exact positions of these bands can vary depending on the specific molecular environment and any intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the precise structural elucidation of 4-Ethylbenzene-1,2-diamine and its derivatives.
In the ¹H NMR spectrum of a related compound, p-phenylenediamine, aromatic protons typically appear as a sharp signal around δ 6.31, while the protons of the -NH₂ group present as a broad signal around δ 3.37. researchgate.net For ethylbenzene (B125841), the protons of the ethyl group give characteristic signals: a quartet for the CH₂ group and a triplet for the CH₃ group, with their splitting patterns determined by the adjacent non-equivalent protons according to the n+1 rule. docbrown.info The aromatic protons of ethylbenzene often appear as a complex multiplet in the aromatic region of the spectrum. docbrown.info
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For substituted benzenes, the chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. organicchemistrydata.org In derivatives, such as N-alkyl-N-phenyl-1,4-phenylenediamines, detailed analysis of ¹H and ¹³C NMR spectra, often aided by 2D techniques like COSY and HMBC, is crucial for unambiguous assignment of all proton and carbon signals. core.ac.uk
Table 2: Representative ¹H and ¹³C NMR Data for Related Structures
| Compound Moiety | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Ethyl Group (CH₂) | ¹H | ~2.6 | Quartet (q) |
| Ethyl Group (CH₃) | ¹H | ~1.2 | Triplet (t) |
| Aromatic Ring | ¹H | 6.5 - 7.5 | Multiplet (m) |
| Amine (NH₂) | ¹H | Broad signal | Singlet (s) |
| Ethyl Group (CH₂) | ¹³C | ~29 | |
| Ethyl Group (CH₃) | ¹³C | ~16 |
Note: Chemical shifts are dependent on the solvent and the specific substitution pattern of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like 4-Ethylbenzene-1,2-diamine and its derivatives, UV-Vis spectra can reveal information about the extent of conjugation and the presence of chromophoric groups.
The UV-Vis spectrum of o-phenylenediamine (B120857) typically shows absorption bands around 210 nm and 240 nm, which are attributed to π-π* transitions of the disubstituted benzene (B151609) ring, and another band around 294 nm due to transitions within the benzene ring itself. researchgate.net The absorption spectra of derivatives can be influenced by structural modifications. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.net
When 4-Ethylbenzene-1,2-diamine acts as a ligand to form metal complexes, the UV-Vis spectrum can exhibit new absorption bands corresponding to charge-transfer transitions between the metal and the ligand. These transitions provide valuable information about the electronic communication between the metal center and the diamine ligand.
Table 3: Typical UV-Vis Absorption Maxima for Phenylenediamine Derivatives
| Compound Type | Solvent | λ_max (nm) | Transition Type |
|---|---|---|---|
| o-Phenylenediamine | ~210, ~240, ~294 | π-π* |
Note: The position and intensity of absorption bands are sensitive to the solvent and the specific substituents on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. Coupled with fragmentation analysis, it is a powerful tool for structural elucidation.
For 4-ethylbenzene-1,2-diamine (C₈H₁₂N₂), the predicted monoisotopic mass is approximately 136.10005 Da. uni.lu HRMS can confirm this elemental composition with high precision. The fragmentation pattern observed in the mass spectrum provides further structural information. For instance, in the mass spectrum of ethylbenzene, a prominent peak corresponds to the loss of a methyl group to form a stable tropylium (B1234903) ion. nist.gov
In the analysis of derivatives of 4-Ethylbenzene-1,2-diamine, the fragmentation pattern can help to identify the substituents and their positions on the molecule. The fragmentation of metal complexes can reveal information about the ligand and the metal-ligand binding.
Table 4: Predicted Collision Cross Section (CCS) Values for 4-Ethylbenzene-1,2-diamine Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 137.10733 | 127.8 |
| [M+Na]⁺ | 159.08927 | 135.9 |
| [M-H]⁻ | 135.09277 | 131.1 |
Data sourced from predicted values. uni.lu
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species in Derived Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study materials with unpaired electrons. wikipedia.org This makes it particularly valuable for characterizing paramagnetic metal complexes derived from 4-Ethylbenzene-1,2-diamine. wikipedia.orgnumberanalytics.com
When 4-Ethylbenzene-1,2-diamine coordinates to a paramagnetic metal ion, such as Cu(II) or Ni(I), the resulting complex can be studied by EPR. The EPR spectrum provides information about the electronic structure of the metal center, including its oxidation state and coordination environment. numberanalytics.com The g-factor and hyperfine coupling constants are key parameters obtained from the EPR spectrum that are sensitive to the geometry and nature of the ligands surrounding the metal ion. numberanalytics.com For example, the EPR spectrum of a Cu(II) complex can exhibit a characteristic four-line pattern due to hyperfine coupling with the copper nucleus (I = 3/2). numberanalytics.com In some cases, EPR can be used to investigate the interactions between multiple paramagnetic centers in polynuclear complexes. researchgate.net
X-ray Absorption Spectroscopy (XAS) for Electronic and Structural Information in Metal Complexes
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of a metal atom in a complex. uiowa.edu It is particularly useful for studying the coordination environment of metal ions in complexes with ligands such as 4-Ethylbenzene-1,2-diamine, even in non-crystalline samples. mdpi.com
The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. acs.org The EXAFS region contains information about the number, type, and distances of the atoms in the immediate vicinity of the absorbing atom. acs.org
For metal complexes of 4-Ethylbenzene-1,2-diamine, XAS can be used to determine the metal-nitrogen bond lengths and the coordination number of the metal ion. researchgate.netacs.org This information is crucial for understanding the structure and bonding in these complexes. uiowa.edu
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-Ethylbenzene-1,2-diamine hydrochloride |
| 4-Ethylbenzene-1,2-diamine |
| p-phenylenediamine (PPD) |
| Ethylenediamine |
| 1,2-phenylenediamine |
| N-alkyl-N-phenyl-1,4-phenylenediamines |
| Ethylbenzene |
| o-phenylenediamine |
| Cu(II) |
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone for the separation and quantification of this compound from related substances and matrix components. The choice of technique is dictated by the analyte's properties and the analytical objective.
Due to its low volatility and polar nature as a hydrochloride salt, 4-Ethylbenzene-1,2-diamine is not directly amenable to Gas Chromatography (GC) analysis. Therefore, a derivatization step is essential to convert the diamine into a more volatile and thermally stable analogue. Common derivatization strategies involve acylation or silylation of the amine functional groups.
Following derivatization, GC-MS analysis provides powerful separation and identification capabilities. The gas chromatograph separates the derivatized analyte from other volatile components in the sample based on boiling point and polarity. The mass spectrometer then fragments the eluted derivative, producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Quantitative analysis can be performed by monitoring specific fragment ions.
Table 1: Illustrative GC-MS Parameters for Analysis of a Silylated Derivative
| Parameter | Value/Condition |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Key Fragment Ions (m/z) | To be determined experimentally based on the specific derivative |
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the direct analysis of this compound. These methods excel at separating polar, non-volatile compounds in their native form, eliminating the need for derivatization.
Reversed-phase HPLC is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, such as formic acid or trifluoroacetic acid, is crucial to ensure good peak shape by protonating the amine groups. UPLC operates on the same principles but utilizes columns with smaller particles (<2 µm), enabling faster analysis times and higher resolution. Detection is commonly achieved using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance, typically around 254 nm.
Table 2: Comparison of Typical HPLC and UPLC Conditions
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm particles | C18, 2.1 x 50 mm, 1.7 µm particles |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | 15-20 minutes | 2-5 minutes |
| System Pressure | 100-150 bar | 500-800 bar |
| Detection | UV at 254 nm | UV at 254 nm |
For unparalleled sensitivity and selectivity, especially in the analysis of complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC or UPLC with the mass analysis capabilities of tandem mass spectrometry.
An electrospray ionization (ESI) source is typically used to gently ionize the 4-Ethylbenzene-1,2-diamine as it elutes from the LC column, usually forming the protonated molecular ion [M+H]⁺. In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), the instrument can achieve exceptionally low detection limits and reliably quantify the analyte even in the presence of co-eluting interferences.
Table 3: Example LC-MS/MS Parameters in Positive ESI Mode
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 137.1 |
| MRM Transition 1 (Quantifier) | 137.1 → 122.1 |
| MRM Transition 2 (Qualifier) | 137.1 → 94.1 |
| Collision Energy | Optimized experimentally (e.g., 15-25 eV) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
X-ray Diffraction for Solid-State Structure Determination
While chromatographic techniques identify and quantify the compound, X-ray diffraction provides definitive information about its three-dimensional structure in the solid state.
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline material. While growing diffraction-quality single crystals of the simple hydrochloride salt can be challenging, 4-Ethylbenzene-1,2-diamine readily acts as a bidentate ligand to form stable, crystalline coordination complexes with various metal ions. Analysis of these derived complexes via SC-XRD allows for the unambiguous determination of bond lengths, bond angles, and the precise coordination geometry around the metal center. This information confirms the connectivity of the ethylbenzene-diamine moiety and provides insight into its stereochemical properties.
Table 4: Representative Crystallographic Data for a Hypothetical Metal Complex
| Parameter | Example Value |
| Chemical Formula | C₁₆H₂₄Cl₂CuN₄ (for a hypothetical Copper(II) complex) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95.5° |
| Bond Length (N-C) | ~1.45 Å |
| Bond Angle (N-C-C) | ~112° |
| Coordination Geometry | Distorted square planar |
Derivatization Strategies for Analytical Enhancement
Derivatization is a chemical modification process used to improve the analytical properties of a target compound. For 4-Ethylbenzene-1,2-diamine, derivatization serves two primary purposes: enhancing volatility for GC analysis and improving detection sensitivity in chromatography.
As previously mentioned, agents like BSTFA react with the primary amine groups to replace active hydrogens with nonpolar trimethylsilyl (B98337) groups, increasing thermal stability and volatility for GC-MS. Alternatively, acylation with reagents such as trifluoroacetic anhydride (B1165640) can be used. For HPLC analysis, while not required for detection, derivatization with a fluorescent tag (a fluorophore) can dramatically lower detection limits. Reagents like dansyl chloride or fluorescein (B123965) isothiocyanate (FITC) react with the amines to yield highly fluorescent products, enabling quantification at trace levels using a fluorescence detector.
Table 5: Common Derivatization Agents and Their Applications
| Derivatizing Agent | Abbreviation | Target Group | Analytical Technique | Purpose |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary Amines (-NH₂) | GC-MS | Increase volatility and thermal stability |
| Trifluoroacetic Anhydride | TFAA | Primary Amines (-NH₂) | GC-MS | Increase volatility |
| Dansyl Chloride | - | Primary Amines (-NH₂) | HPLC-Fluorescence | Add a fluorescent tag for sensitive detection |
| Fluorescein Isothiocyanate | FITC | Primary Amines (-NH₂) | HPLC-Fluorescence | Add a fluorescent tag for sensitive detection |
Alkyl Chloroformate Derivatization for Amine Analysis
Alkyl chloroformate reagents are widely utilized for the derivatization of primary and secondary amines, including aromatic diamines like 4-Ethylbenzene-1,2-diamine. This method is favored for its rapid reaction kinetics, often occurring instantaneously in an aqueous medium, and its ability to produce stable derivatives suitable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.netnih.gov The derivatization reaction involves the nucleophilic attack of the amine group on the electrophilic carbonyl carbon of the alkyl chloroformate, resulting in the formation of a carbamate (B1207046) derivative and the elimination of hydrogen chloride.
The general reaction scheme for the derivatization of 4-Ethylbenzene-1,2-diamine with an alkyl chloroformate (R-O-CO-Cl) is as follows:
C₂H₅-C₆H₃(NH₂)₂ + 2 R-O-CO-Cl → C₂H₅-C₆H₃(NH-CO-O-R)₂ + 2 HCl
This reaction effectively caps (B75204) the polar amino groups, thereby increasing the hydrophobicity and volatility of the analyte, which is advantageous for GC analysis. researchgate.net For LC-MS analysis, derivatization can improve chromatographic peak shape and enhance ionization efficiency, leading to lower detection limits. researchgate.net
Detailed Research Findings:
Research has demonstrated the successful application of alkyl chloroformates, such as ethyl chloroformate (ECF) and methyl chloroformate (MCF), for the derivatization of a wide range of amines. nih.gov The choice of the alkyl group on the chloroformate reagent can influence the chromatographic retention time and the mass spectral fragmentation pattern of the resulting derivative, which can be optimized for specific analytical needs. researchgate.net
For instance, a study on the analysis of various amines using different alkyl chloroformates showed that the retention times on a non-polar GC column generally increase with the length of the alkyl chain of the derivatizing agent. This allows for the separation of complex mixtures of amines by selecting the appropriate reagent.
While specific studies on this compound are not extensively available in public literature, data from the analysis of structurally similar aromatic diamines, such as p-phenylenediamine (PPD), provide valuable insights. In one study, PPD and its metabolites were successfully derivatized and analyzed by LC-MS/MS. The derivatization improved the stability and chromatographic behavior of the compounds. nih.gov The transition ions for the underivatized PPD and its acetylated metabolites were identified as m/z 109→92 for PPD, m/z 151→92 for N-acetyl-p-phenylenediamine (MAPPD), and m/z 193→92 for N,N-diacetyl-p-phenylenediamine (DAPPD). nih.gov This indicates that the core phenylenediamine structure is a primary contributor to the fragmentation pattern.
The derivatization of amines with alkyl chloroformates is a robust and versatile technique. The reaction is typically fast and can be performed in an aqueous environment, simplifying sample preparation. nih.gov The resulting carbamate derivatives are generally stable and exhibit excellent chromatographic and mass spectrometric properties.
Below are interactive data tables that illustrate the typical analytical parameters for the GC-MS and LC-MS analysis of derivatized aromatic amines, based on general findings in the field.
Table 1: Typical GC-MS Parameters for Analysis of Derivatized Aromatic Amines
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Derivatizing Agent | Ethyl Chloroformate (ECF) |
Table 2: Typical LC-MS/MS Parameters for Analysis of Derivatized Aromatic Amines
| Parameter | Value |
| LC Column | C18 or equivalent (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Analyte-specific (e.g., for PPD: m/z 109 → 92) nih.gov |
| Derivatizing Agent | Not always necessary, but can improve performance researchgate.net |
These tables provide a general framework for the analytical conditions that would be suitable for the analysis of this compound and its derivatives following alkyl chloroformate derivatization. The specific retention times and mass spectral data would need to be determined empirically for the target analyte.
Computational Chemistry and Theoretical Modeling of 4 Ethylbenzene 1,2 Diamine Hydrochloride Systems
Quantum Chemical Investigations
Quantum chemical calculations, rooted in solving approximations of the Schrödinger equation, are instrumental in elucidating the electronic properties and reactivity of molecules.
The electronic structure of 4-Ethylbenzene-1,2-diamine (B74657) hydrochloride dictates its chemical behavior. Quantum chemical methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons and the energies of molecular orbitals. The key aspects of its electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
In 4-Ethylbenzene-1,2-diamine hydrochloride, the electron-donating nature of the two amino groups and the ethyl group increases the electron density of the benzene (B151609) ring, raising the energy of the HOMO and making the molecule susceptible to electrophilic attack. The protonation of the diamine to form the hydrochloride salt significantly influences its electronic properties by withdrawing electron density, thus stabilizing the HOMO and lowering its energy.
Reactivity descriptors, calculated from the electronic structure, can predict the most likely sites for chemical reactions. For instance, the Fukui function or analysis of atomic charges can pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack. For N-substituted p-quinonimines, a related class of compounds, it has been shown that orbital coefficients of the LUMO can predict the site of addition in hydrohalogenation reactions. researchgate.net A similar approach could be applied to predict the reactivity of this compound derivatives.
Table 1: Predicted Electronic Properties of 4-Ethylbenzene-1,2-diamine (Note: These are hypothetical values for the neutral base, based on principles from computational studies on analogous aromatic amines. The hydrochloride form would exhibit lower HOMO/higher LUMO energies.)
| Property | Predicted Value / Characteristic | Significance |
|---|---|---|
| HOMO Energy | ~ -5.0 to -4.5 eV | Indicates electron-donating capability; site of oxidation. |
| LUMO Energy | ~ -0.5 to 0.0 eV | Indicates electron-accepting capability; site of reduction. |
| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | Relates to chemical stability and electronic transitions. |
| Dipole Moment | ~ 1.5 to 2.5 D | Indicates overall polarity of the molecule. |
The hydrochloride form of 4-Ethylbenzene-1,2-diamine introduces strong ionic and hydrogen bonding interactions. The ammonium (B1175870) groups (NH3+) formed upon protonation act as potent hydrogen bond donors, while the chloride anion (Cl-) is a hydrogen bond acceptor. These interactions (N-H···Cl) are primary determinants of the crystal lattice structure and the solid-state properties of the compound.
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are suited for studying the dynamic behavior and conformational landscape of molecules over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a simulated environment (e.g., in a solvent or a crystal lattice). mdpi.comnih.gov
For this compound, MD simulations can explore:
Conformational Flexibility: The rotation around the C-C bond of the ethyl group and the C-N bonds of the amine groups. This helps to identify the lowest energy conformations and the energy barriers between them.
Solvation Effects: How the molecule interacts with solvent molecules, such as water. MD can reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the amine groups and water molecules. acs.org
Interaction with other molecules: Simulations can model how the molecule adsorbs onto surfaces or interacts with other chemical species, which is relevant for applications in materials science. rsc.org
Table 2: Hypothetical Parameters for an MD Simulation of this compound in Water
| Parameter | Typical Value / Setting | Purpose |
|---|---|---|
| Force Field | GAFF (General Amber Force Field) or similar | Defines the potential energy function for atoms and bonds. |
| Solvent Model | TIP3P or SPC/E Water | Explicitly models water molecules for realistic solvation. |
| System Size | ~3000-5000 water molecules | Creates a simulation box large enough to avoid self-interaction. |
| Simulation Time | 50-100 nanoseconds (ns) | Allows for sufficient sampling of conformational space. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
In Silico Design of Novel Derivatives and Functional Materials
In silico (computer-based) design is a modern approach to accelerate the discovery of new molecules and materials with desired properties, reducing the need for extensive trial-and-error synthesis. slideshare.net this compound can serve as a core scaffold for designing novel derivatives. nih.gov By computationally introducing different functional groups at various positions on the benzene ring, researchers can predict how these changes affect the molecule's properties.
For example, virtual screening could be used to design derivatives with enhanced electronic properties for use in organic electronics, or with specific binding capabilities for applications as ligands in coordination chemistry. mdpi.com Studies on other diamines have shown that the distance between the two amino groups is critical for certain biological activities, a parameter that can be fine-tuned through computational design. nih.gov Machine learning models, trained on large databases of chemical information, can further accelerate this process by predicting the properties of hypothetical derivatives before performing more intensive quantum chemical calculations. slideshare.netmdpi.com
Emerging Research Frontiers and Future Perspectives
Development of Green and Sustainable Synthetic Routes for 4-Ethylbenzene-1,2-diamine (B74657) Hydrochloride
The future of chemical manufacturing hinges on the development of environmentally benign and sustainable synthetic methodologies. For 4-Ethylbenzene-1,2-diamine hydrochloride, research is anticipated to move away from classical synthetic methods that often rely on harsh reagents and generate significant waste streams. The principles of green chemistry are expected to guide the development of new synthetic pathways. nih.gov
Future research will likely focus on catalytic systems that offer high efficiency and selectivity under mild conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under low pressures of hydrogen gas presents a cleaner alternative to traditional reduction methods for producing aromatic diamines. However, catalyst deactivation can be a challenge, necessitating research into more robust catalyst formulations.
Another promising avenue is the exploration of transfer hydrogenation, which utilizes safer hydrogen donors than gaseous hydrogen. Additionally, electrochemical reduction methods in aqueous media are gaining traction as a sustainable alternative. Preliminary studies on related compounds have shown promising yields, although further optimization is needed to enhance efficiency. The use of nickel-aluminum (Ni-Al) alloys in the presence of ammonium (B1175870) chloride is another greener approach that has been explored for the synthesis of similar diamines, avoiding the need for high-pressure equipment.
The table below outlines potential green synthetic routes that could be adapted for the production of this compound.
| Synthetic Route | Key Features | Potential Advantages | Research Focus |
| Catalytic Hydrogenation | Use of catalysts like Pd/C or PtO₂. | High atom economy, cleaner process. | Development of sulfur-resistant and recyclable catalysts. |
| Transfer Hydrogenation | Employs organic molecules as hydrogen donors. | Avoids the use of high-pressure hydrogen gas. | Screening of new hydrogen donors and catalyst systems. |
| Electrochemical Reduction | Utilizes electrical current to drive the reduction. | Avoids chemical reducing agents, potential for high selectivity. | Optimization of electrode materials and reaction conditions. |
| Ni-Al Alloy System | Employs a Ni-Al alloy with a salt like ammonium chloride. | Milder reaction conditions, reduced waste. | Broadening the substrate scope and improving yields. |
Exploration of Novel Reaction Pathways and Catalytic Systems Involving the Compound
The presence of two adjacent amino groups on an aromatic ring makes this compound a versatile building block for the synthesis of a variety of heterocyclic compounds and functional molecules. Future research is expected to uncover novel reaction pathways and catalytic systems that leverage the unique reactivity of this diamine.
One area of exploration is the development of new organocatalysts derived from 4-Ethylbenzene-1,2-diamine. Chiral 1,2-diamines are foundational scaffolds in asymmetric catalysis, and the ethyl substituent on the benzene (B151609) ring could offer unique steric and electronic properties to the resulting catalysts. mdpi.comresearchgate.net Research in this direction could lead to the development of catalysts for a range of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.
Furthermore, the application of modern catalytic methods to 4-Ethylbenzene-1,2-diamine itself is a burgeoning field. For example, rhodium-catalyzed C-H amination reactions have been shown to be effective for the synthesis of 1,2-diamines and could potentially be adapted for the late-stage functionalization of molecules containing the 4-ethylbenzene-1,2-diamine core. nih.gov This would open up new avenues for creating libraries of complex molecules with diverse functionalities.
The following table summarizes potential novel reaction pathways and catalytic applications for this compound.
| Reaction/Application | Description | Potential Outcome |
| Asymmetric Organocatalysis | Use as a scaffold for chiral catalysts. mdpi.comresearchgate.net | New catalysts for enantioselective synthesis. |
| C-H Functionalization | Direct functionalization of the aromatic ring or ethyl group. nih.gov | Efficient synthesis of complex derivatives. |
| Heterocycle Synthesis | Condensation reactions with dicarbonyl compounds or other reagents. | Access to novel benzodiazepines, quinoxalines, and other heterocyclic systems. |
| Ligand Development | Use as a ligand in transition metal catalysis. wikipedia.org | New catalysts with unique reactivity and selectivity. |
Integration into Advanced Functional Materials and Nanotechnology
The unique structural features of this compound make it a promising candidate for integration into advanced functional materials and nanotechnology. Aromatic diamines are known to be excellent monomers for the synthesis of high-performance polymers, such as polyimides and polyamides, which exhibit exceptional thermal stability and mechanical strength. The ethyl group in this compound could potentially enhance the solubility and processability of these polymers, making them more suitable for applications in aerospace, electronics, and automotive industries.
In the realm of nanotechnology, aromatic diamines can serve as capping agents or surface modifiers for nanoparticles, influencing their growth, stability, and physicochemical properties. The amino groups can coordinate to the surface of metal nanoparticles, while the aromatic ring can engage in π-π stacking interactions, leading to the formation of ordered nanostructures. The ethyl substituent could further modulate these interactions, providing a handle to fine-tune the properties of the resulting nanomaterials.
Moreover, the ability of 1,2-diamines to form stable complexes with metal ions suggests potential applications in the development of sensors and molecular recognition systems. The integration of this compound into such systems could lead to the creation of novel chemosensors for the detection of specific metal ions or organic analytes.
The potential applications in advanced materials and nanotechnology are highlighted in the table below.
| Application Area | Role of this compound | Potential Benefits |
| High-Performance Polymers | Monomer for polyimides, polyamides, etc. | Improved solubility and processability, enhanced thermal and mechanical properties. |
| Nanoparticle Synthesis | Capping agent or surface modifier. | Control over nanoparticle size, shape, and stability; formation of ordered nanostructures. |
| Chemosensors | Molecular recognition element. | Selective detection of metal ions or organic molecules. |
| Conducting Polymers | Monomer for electropolymerization. | Development of new materials with tailored electronic properties. |
Synergistic Applications of Computational and Experimental Methodologies in this compound Research
The synergy between computational modeling and experimental studies is poised to accelerate the pace of research on this compound. nih.gov Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the electronic structure, reactivity, and conformational dynamics of the molecule. This information can be used to predict its behavior in different chemical environments and to guide the rational design of new experiments.
For instance, computational screening can be employed to identify the most promising catalytic systems for a particular reaction involving this compound, thereby reducing the number of experiments required. nih.gov Similarly, simulations can be used to model the interactions between the diamine and a nanoparticle surface, providing a molecular-level understanding of the factors that govern the formation and stability of nanomaterials. nih.gov
Experimental validation of computational predictions is crucial for establishing the reliability of the models and for refining them further. This iterative process of prediction, experimentation, and refinement is a powerful paradigm for advancing our understanding of the chemical and physical properties of this compound and for unlocking its full potential in various applications.
The table below illustrates the synergistic interplay between computational and experimental approaches.
| Research Area | Computational Approach | Experimental Approach | Combined Outcome |
| Reaction Mechanism | DFT calculations to map reaction pathways. | Kinetic studies and spectroscopic analysis of intermediates. | Detailed understanding of reaction mechanisms and optimization of conditions. |
| Catalyst Design | Virtual screening of catalyst candidates. nih.gov | Synthesis and testing of promising catalysts. | Accelerated discovery of new and efficient catalysts. |
| Materials Science | MD simulations of polymer chains or nanoparticle assemblies. | Synthesis and characterization of new materials. | Rational design of materials with desired properties. |
| Spectroscopic Analysis | Prediction of spectroscopic signatures (NMR, IR, UV-Vis). | Experimental measurement of spectra. | Accurate interpretation of experimental data and structural elucidation. |
Q & A
Q. How can researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293) and assay conditions (e.g., 10% FBS, 37°C) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized ethyl groups) that may confound activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from diverse studies and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
